Predicted LogP of 1.95 (Consensus) Positions the 3-Bromo-4-ethoxy Isomer as More Lipophilic than Chloro Analogs
The predicted consensus Log Po/w for 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is 1.95 . This value is notably higher than what would be expected for its direct 3-chloro analog due to bromine's greater lipophilicity and molar refractivity compared to chlorine. This difference in LogP influences membrane permeability and distribution in biological assays, making the bromo compound a better candidate for scaffolds targeting intracellular or CNS-penetrant molecules where higher lipophilicity is a design feature. The data is calculated via multiple computational methods (iLOGP, XLOGP3, WLOGP, etc.), providing a robust consensus estimate for modeling purposes.
| Evidence Dimension | Consensus Log Po/w (Lipophilicity) |
|---|---|
| Target Compound Data | 1.95 (Consensus Log Po/w) |
| Comparator Or Baseline | 1-((3-Chloro-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (Chloro analog) |
| Quantified Difference | Not quantified directly, but inferred. The consensus LogP of the bromo compound (1.95) is higher than typical chloro-analogs in this class. |
| Conditions | Calculated via multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) from 2D molecular structure; no experimental LogP available . |
Why This Matters
A higher LogP value indicates greater lipophilicity, which is a critical parameter for predicting a compound's behavior in biological systems and its solubility in organic synthesis steps, directly impacting experimental design for both chemists and biologists.
